molecular formula C5H7ClFNO B13450592 (3S)-3-fluoropyrrolidine-1-carbonyl chloride

(3S)-3-fluoropyrrolidine-1-carbonyl chloride

Cat. No.: B13450592
M. Wt: 151.56 g/mol
InChI Key: SMYWQARINBRFCC-BYPYZUCNSA-N
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Description

(3S)-3-Fluoropyrrolidine-1-carbonyl chloride (C₅H₇ClFNO, molecular weight ~151.5 g/mol) is a chiral pyrrolidine derivative characterized by a fluorine atom at the 3-position and a reactive carbonyl chloride group at the 1-position. The (3S) stereochemistry imparts distinct three-dimensional geometry, influencing its interactions in biological systems and synthetic applications. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing amides or esters via nucleophilic acyl substitution. Its fluorine atom enhances metabolic stability and lipophilicity, while the carbonyl chloride group enables facile derivatization .

Properties

Molecular Formula

C5H7ClFNO

Molecular Weight

151.56 g/mol

IUPAC Name

(3S)-3-fluoropyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m0/s1

InChI Key

SMYWQARINBRFCC-BYPYZUCNSA-N

Isomeric SMILES

C1CN(C[C@H]1F)C(=O)Cl

Canonical SMILES

C1CN(CC1F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom at the desired position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of (3S)-3-fluoropyrrolidine-1-carbonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The carbonyl chloride group can be introduced using phosgene or other chlorinating agents under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-fluoropyrrolidine-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The fluorinated pyrrolidine ring can undergo oxidation to form more complex fluorinated compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (THF, dichloromethane), mild temperatures.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperatures.

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), controlled temperatures.

Major Products

    Amides and Esters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Oxidized Fluorinated Compounds: Formed from oxidation reactions.

Scientific Research Applications

(3S)-3-fluoropyrrolidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-fluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The carbonyl chloride group can react with nucleophilic residues in the target, leading to covalent modification and inhibition of the target’s activity.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The carbonyl chloride group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acids or aldehydes in other derivatives. This makes it superior for rapid derivatization .
  • Solubility : Hydrochloride salts (e.g., (3S)-3-(3-fluorophenyl)pyrrolidine hydrochloride) exhibit higher aqueous solubility than neutral carbonyl chlorides, which are typically moisture-sensitive .
  • Steric and Electronic Effects : Trifluoromethyl groups (e.g., in compounds) increase lipophilicity and metabolic stability but may reduce conformational flexibility compared to single fluorine substituents .
2.2. Stereochemical and Pharmacological Impact

The (3S) configuration in the target compound ensures enantioselective interactions with biological targets, such as enzymes or receptors. In contrast, racemic mixtures (e.g., (±)-pyrrolidine derivatives in and ) often require chiral resolution to isolate the active enantiomer, adding complexity to drug development .

Biological Activity

(3S)-3-fluoropyrrolidine-1-carbonyl chloride is a fluorinated derivative of pyrrolidine characterized by its unique structure, which includes a fluorine atom at the 3-position and a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its reactivity profile, which suggests significant biological activity.

  • Molecular Formula : C₅H₇ClFN
  • Molecular Weight : Approximately 151.57 g/mol
  • Structure : The presence of the carbonyl chloride group enhances its electrophilic character, making it reactive towards nucleophiles.

The mechanism of action of (3S)-3-fluoropyrrolidine-1-carbonyl chloride is primarily based on its reactivity with biological targets. The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of amides or esters when reacted with amines or alcohols. This reactivity is crucial for its role as a building block in the synthesis of biologically active compounds.

Biological Activity

Research indicates that (3S)-3-fluoropyrrolidine-1-carbonyl chloride and its derivatives exhibit significant biological activity. Some key findings include:

  • Enzyme Inhibition : Preliminary studies suggest that compounds derived from (3S)-3-fluoropyrrolidine-1-carbonyl chloride may act as inhibitors of specific enzymes involved in inflammatory pathways, indicating potential applications in treating conditions such as arthritis and other inflammatory diseases .
  • Pharmacokinetic Properties : The incorporation of fluorine into the structure may enhance the pharmacokinetic properties of these compounds, improving their efficacy and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activity of (3S)-3-fluoropyrrolidine-1-carbonyl chloride:

  • Inflammatory Disease Models : In vitro assays demonstrated that derivatives of this compound effectively inhibited inflammatory cytokine production in human cell lines, suggesting a mechanism for reducing inflammation .
  • Anticancer Potential : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of (3S)-3-fluoropyrrolidine-1-carbonyl chloride, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
(2R,3R)-3-fluoropyrrolidine-2-carboxylic acidHydroxyl group instead of carbonyl chlorideDifferent reactivity profile; potential for hydrogen bonding
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acidOpposite stereochemistryMay exhibit different pharmacological properties
(2R,5S)-5-fluoropentanoic acidLonger carbon chain with fluorineDistinct metabolic pathways compared to pyrrolidine derivatives

This table underscores how variations in structure influence biological activity and pharmacological applications.

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